molecular formula C21H30N4O3 B6010874 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide

2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide

Cat. No. B6010874
M. Wt: 386.5 g/mol
InChI Key: BNIPEAUZDLICPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound is also known as DPP6-1 or DPP6-1a and is a selective inhibitor of dipeptidyl peptidase 6 (DPP6), an enzyme that is involved in the regulation of neuronal excitability.

Mechanism of Action

2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a selective inhibitor of DPP6. DPP6 is a protein that is involved in the regulation of neuronal excitability by modulating the activity of certain ion channels. Inhibition of DPP6 by this compound leads to an increase in the activity of these ion channels, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound increases the activity of certain ion channels, leading to an increase in neuronal excitability. In vivo studies have shown that administration of this compound leads to an increase in the firing rate of neurons in the hippocampus, a brain region that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide in lab experiments is its selectivity for DPP6. This compound does not inhibit other dipeptidyl peptidases, making it a useful tool for studying the specific role of DPP6 in neuronal excitability. However, one limitation of using this compound is its potential toxicity. In vivo studies have shown that high doses of this compound can lead to seizures, indicating that caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for research on 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide. One direction is to study the potential therapeutic applications of this compound in neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to investigate the role of DPP6 in other brain regions and its potential as a therapeutic target in other neurological disorders. Finally, further studies are needed to determine the optimal dosage and administration route of this compound to minimize toxicity while maximizing its potential as a research tool and therapeutic agent.
Conclusion:
In conclusion, 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound is a selective inhibitor of DPP6, a protein that is involved in the regulation of neuronal excitability. The biochemical and physiological effects of this compound have been studied in vitro and in vivo, and future research directions include investigating its potential therapeutic applications and optimal dosage and administration route.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide involves several steps. The first step is the reaction of 3-(1H-pyrazol-1-yl)propylamine with 2,3-dimethoxybenzoyl chloride to form 2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide has potential applications in scientific research, particularly in the field of neuroscience. DPP6 is a protein that is expressed in the brain and is involved in the regulation of neuronal excitability. Inhibition of DPP6 has been shown to increase the activity of certain ion channels, leading to an increase in neuronal excitability. This compound can be used to study the role of DPP6 in neuronal excitability and its potential as a therapeutic target for neurological disorders.

properties

IUPAC Name

2,3-dimethoxy-N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-27-19-9-3-8-18(20(19)28-2)21(26)22-15-17-7-4-11-24(16-17)12-6-14-25-13-5-10-23-25/h3,5,8-10,13,17H,4,6-7,11-12,14-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIPEAUZDLICPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)CCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.